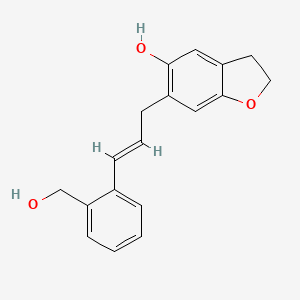
Kv2-IN-A1
Übersicht
Beschreibung
Kv2-IN-A1, also known as MUN97685, is an inhibitor of Kv2.1 and Kv2.2 channels . Kv2.1 is a voltage-gated potassium (Kv) channel that is widely expressed in tissues such as the central nervous system, pancreas, and smooth muscle . The inhibition of these channels is critical for understanding the physiological role that these proteins play in native systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 396.9 g/mol, a XLogP3 of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 98.9 Ų .Wissenschaftliche Forschungsanwendungen
Regulierung der neuronalen Erregbarkeit
Kv2-IN-A1 spielt eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit. Die Kv2.1- und Kv2.2-Subtypen der spannungsabhängigen Kalium-Kv2-Kanäle sind für diese Regulierung entscheidend . Die Aktivierung der Proteinkinase C (PKC) hemmt Kv2.2-Ströme und verändert ihre stationäre Aktivierung, wodurch die Erregbarkeit von kortikalen Pyramidenneuronen gesteuert wird .
Neuroprotektion gegen ischämischen Schlaganfall
Die Kv2.1-Kanäle vermitteln den Zelltod, der zum Verlust von zytoplasmatischem Kalium in Neuronen nach der Insertion in die Plasmamembran an somatodendritischen Clustern führt . Die Überexpression des Carboxyl-Terminus (CT) des zugehörigen Kanals Kv2.2, die mit this compound erreicht werden kann, ist neuroprotektiv, indem sie Kv2.1-Oberflächencluster stört . Dies wurde in einem murinen Ischämie-Reperfusion-Modell als wirksam nachgewiesen .
Störung der Kv2.1-VAPA-Assoziation
This compound kann die Assoziation von Kv2.1 mit VAPA stören, ein Prozess, der Neuroprotektion gegen ischämischen Schlaganfall bietet . Diese Störung induziert Kv2.1-Deklustering, verhindert die Verstärkung des pro-apoptotischen Kaliumstroms nach Verletzungen und ist in vitro neuroprotektiv .
Verwendungsabhängige Hemmung des Kv2-Kanals
This compound ist ein potenter und selektiver Inhibitor von spannungsabhängigen Kv2-K+-Kanälen und hat einen verwendungsabhängigen Beginn der Hemmung . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der Funktion und Regulierung von Kv2-Kanälen .
Modulation der Kv2.2-Kanalaktivität
This compound kann die Aktivität von Kv2.2-Kanälen modulieren. Diese Modulation ist wichtig, um die Funktion von Kv2.2-Kanälen und ihre Rolle in verschiedenen physiologischen Prozessen zu verstehen .
Untersuchung der Auswirkungen der Proteinkinase C (PKC)
This compound kann verwendet werden, um die Auswirkungen der PKC-induzierten Phosphorylierung auf die Aktivität und Funktion des Kv2.2-Kanals zu untersuchen . Dies ist wichtig, um zu verstehen, wie PKC Kv2.2-Kanäle reguliert und welche Auswirkungen diese Regulierung auf die neuronale Funktion hat .
Wirkmechanismus
Target of Action
Kv2-IN-A1, also known as KV2 channel inhibitor-1, primarily targets the Kv2.1 and Kv2.2 channels . These channels are voltage-gated potassium (K+) channels that are critical homeostatic regulators of ionic equilibrium . They are encoded by the KCNB1 gene and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication . Kv2.1 is expressed in the pancreas, specifically in the β-cells, playing a role in regulating membrane excitability .
Mode of Action
This compound interacts with its targets, the Kv2.1 and Kv2.2 channels, by inhibiting their function .
Biochemical Pathways
The inhibition of Kv2.1 and Kv2.2 channels by this compound affects several biochemical pathways. For instance, in pancreatic β-cells, the inhibition of these channels by this compound can impact the process of glucose-stimulated insulin secretion (GSIS) . This is because Kv2.1 channels play a role in regulating membrane repolarization, which in turn controls GSIS .
Pharmacokinetics
It is known that this compound is a potent and selective inhibitor of kv2 channels , suggesting that it may have good bioavailability and efficacy.
Result of Action
The inhibition of Kv2.1 and Kv2.2 channels by this compound has several molecular and cellular effects. For example, in pancreatic β-cells, the inhibition of these channels can reduce the action potential firing frequency and alleviate the inhibition of glucose-stimulated insulin secretion . This suggests that this compound could potentially be used to regulate insulin secretion and manage conditions like type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including the membrane potential and permeant ion concentration, can affect the degree of inhibition of Kv2 channels by this compound
Safety and Hazards
Zukünftige Richtungen
The Kv2.1 channel is a prominent delayed-rectifier Kv channel in the mammalian central nervous system, and its mechanisms of activation and inactivation are critical for regulating intrinsic neuronal excitability . Future research directions may include further exploration of the functional mechanisms of Kv2.1 and how mutations causing epileptic encephalopathies alter channel activity . Additionally, the role of Kv2.1 in the formation of endoplasmic reticulum/plasma membrane junctions could be an interesting area of future study .
Biochemische Analyse
Biochemical Properties
Kv2-IN-A1 plays a crucial role in biochemical reactions by interacting with the Kv2.1 potassium channel. The Kv2.1 channel is a voltage-dependent potassium channel that is predominantly expressed in the somata and dendrites of neurons. This compound binds to the Kv2.1 channel, modulating its activity and influencing neuronal excitability. This interaction is essential for regulating the flow of potassium ions across the cell membrane, which in turn affects the membrane potential and neuronal firing rates .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By modulating the activity of the Kv2.1 channel, this compound influences cell function in several ways. It affects cell signaling pathways by altering the membrane potential and the excitability of neurons. This modulation can impact gene expression and cellular metabolism, leading to changes in neuronal activity and function. This compound has been shown to suppress neuronal excitability, which can be beneficial in conditions such as epilepsy and ischemic stroke .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Kv2.1 potassium channel. This binding leads to a conformational change in the channel, altering its voltage-dependent activation properties. This compound induces dephosphorylation of the Kv2.1 channel, which results in a shift in the voltage-dependent activation of the channel. This shift enhances the potassium current (IK) and suppresses neuronal excitability. The dephosphorylation is mediated by intracellular calcium release and the activation of the enzyme calcineurin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the dephosphorylation and translocation of the Kv2.1 channel induced by this compound are reversible processes. Over time, the effects of this compound on neuronal excitability can diminish as the channel returns to its phosphorylated state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates the activity of the Kv2.1 channel and suppresses neuronal excitability. At higher doses, the compound can have toxic or adverse effects. Studies have shown that excessive inhibition of the Kv2.1 channel can lead to detrimental effects on neuronal function and viability .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of the Kv2.1 channel. The compound interacts with enzymes and cofactors that modulate the phosphorylation state of the channel. The dephosphorylation of the Kv2.1 channel by this compound is mediated by the enzyme calcineurin, which is activated by intracellular calcium release. This interaction affects the metabolic flux and levels of metabolites involved in neuronal excitability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with the Kv2.1 channel influences its localization and accumulation within neurons. This compound can be localized to the somata and dendrites of neurons, where it exerts its effects on the Kv2.1 channel .
Subcellular Localization
The subcellular localization of this compound is primarily in the somata and dendrites of neurons. The compound’s activity and function are influenced by its localization within these subcellular compartments. This compound can target specific compartments or organelles through post-translational modifications and targeting signals. This localization is essential for the compound’s ability to modulate the activity of the Kv2.1 channel and influence neuronal excitability .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZOINSVKHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141042 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689297-68-5 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


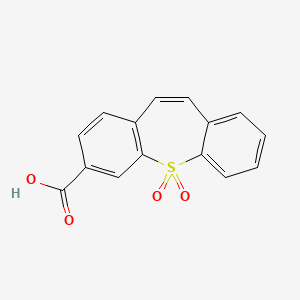
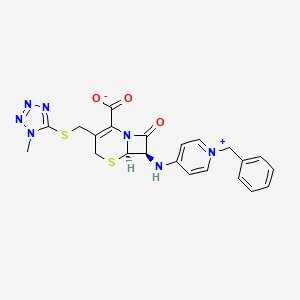
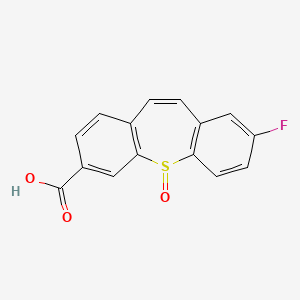
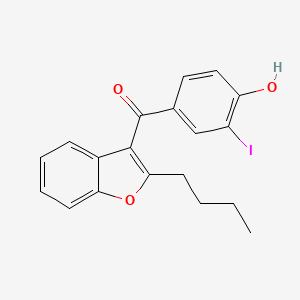
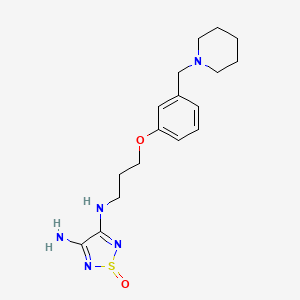
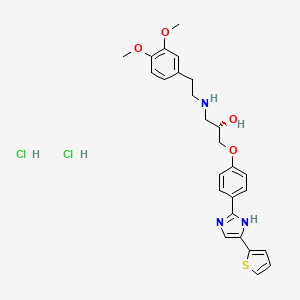


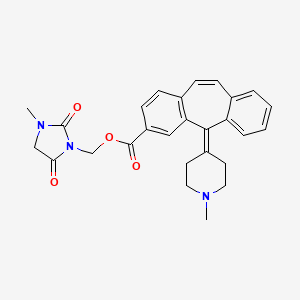
![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)
![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)
![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

